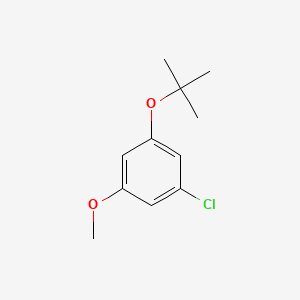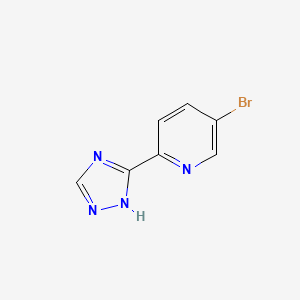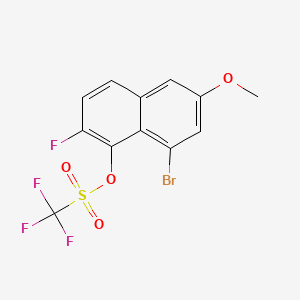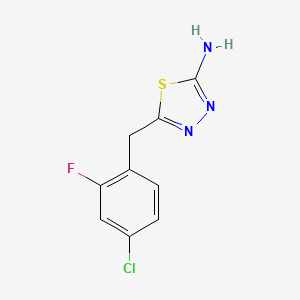
2-Amino-5-(4-chloro-2-fluorobenzyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(4-chloro-2-fluorobenzyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a benzyl group that has chlorine and fluorine substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-chloro-2-fluorobenzyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-fluorobenzylamine with thiocarbohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(4-chloro-2-fluorobenzyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the halogens.
Major Products
The major products formed from these reactions include various substituted thiadiazoles, which can have different functional groups depending on the reagents used.
Applications De Recherche Scientifique
2-Amino-5-(4-chloro-2-fluorobenzyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the thiadiazole ring and halogenated benzyl group contributes to its biological activity.
Agrochemicals: This compound can be used as a precursor for the synthesis of herbicides and pesticides.
Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(4-chloro-2-fluorobenzyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The presence of the halogenated benzyl group enhances its binding affinity to the target sites, leading to increased efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-(4-chlorobenzyl)-1,3,4-thiadiazole
- 2-Amino-5-(4-fluorobenzyl)-1,3,4-thiadiazole
- 2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(4-chloro-2-fluorobenzyl)-1,3,4-thiadiazole is unique due to the presence of both chlorine and fluorine substituents on the benzyl group. This dual substitution can enhance its chemical reactivity and biological activity compared to similar compounds with only one halogen substituent. The combination of these substituents can also influence its physicochemical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H7ClFN3S |
|---|---|
Poids moléculaire |
243.69 g/mol |
Nom IUPAC |
5-[(4-chloro-2-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H7ClFN3S/c10-6-2-1-5(7(11)4-6)3-8-13-14-9(12)15-8/h1-2,4H,3H2,(H2,12,14) |
Clé InChI |
PFCFXBVYNLWCMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)F)CC2=NN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


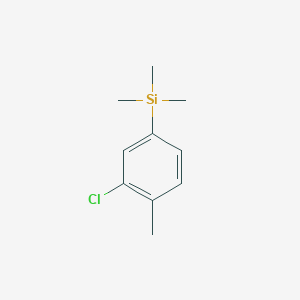



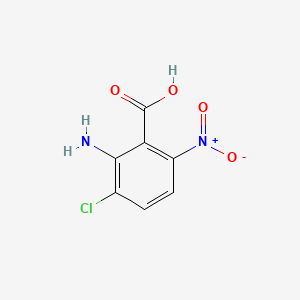
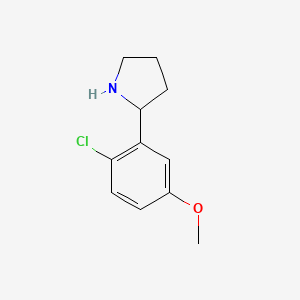

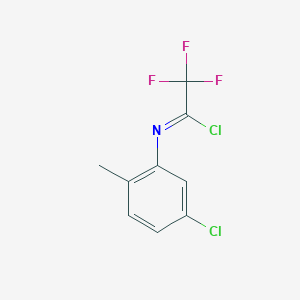
![4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde](/img/structure/B13689315.png)
